6-Bromo-2-methyl-1H-indole-3-carbaldehyde
Description
Significance of Indole (B1671886) Derivatives in Chemical Research
Indole and its derivatives are of paramount importance in chemistry, serving as building blocks for complex molecules and as pharmacologically active agents. researchgate.netijpsr.com Their versatility is a result of the indole ring's reactivity, which can be finely tuned through substitution, allowing for the synthesis of diverse molecular architectures. nih.gov
The indole scaffold is a ubiquitous motif found in a multitude of natural products and biologically active molecules. researchgate.netbenthamdirect.comeurekaselect.com It forms the core of the essential amino acid tryptophan and is present in vital biomolecules such as the plant hormone auxin (indole-3-acetic acid). openmedicinalchemistryjournal.com The indole alkaloid family is a vast and structurally diverse group of over 4,100 known compounds, many of which exhibit potent biological activities. nih.govnih.gov Prominent examples include the antiarrhythmic agent ajmaline, the anticancer drugs vinblastine (B1199706) and vincristine, and the antihypertensive compound reserpine. openmedicinalchemistryjournal.comnih.govrsc.org Furthermore, indole derivatives are central to numerous synthetic pharmaceuticals, demonstrating a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netnih.govopenmedicinalchemistryjournal.com
In medicinal chemistry, the indole nucleus is recognized as a "privileged structure." benthamdirect.comeurekaselect.com This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. rsc.org The indole scaffold's ability to act as a versatile pharmacophore allows it to interact with a wide array of receptors and enzymes, including G-protein coupled receptors (GPCRs), kinases, and others. researchgate.netbenthamdirect.comeurekaselect.com This promiscuity makes it an exceptionally valuable template in drug discovery, facilitating the development of novel therapeutic agents for various diseases. ijpsr.combenthamdirect.com
Overview of Indole-3-carbaldehydes as Synthetic Intermediates
Within the broad class of indole derivatives, indole-3-carbaldehydes are particularly important as synthetic intermediates. researchgate.netekb.eg The aldehyde group at the C3 position is a versatile functional handle that readily participates in a wide range of chemical transformations. researchgate.netekb.eg The most reactive position for electrophilic substitution on the indole ring is C3, making it a common site for formylation reactions like the Vilsmeier-Haack reaction, which is a convenient and high-yielding method for preparing these compounds. ekb.egwikipedia.org
The carbonyl group can be easily oxidized to form indole-3-carboxylic acid, reduced to an alcohol, or undergo various carbon-carbon bond-forming reactions, such as aldol (B89426) and Knoevenagel condensations. researchgate.netresearchgate.netwikipedia.org This reactivity allows indole-3-carbaldehydes to serve as precursors for a vast number of more complex heterocyclic systems and biologically active molecules, including natural products like camalexin (B168466) and cryptosanguinolentine. researchgate.netekb.eg
Rationale for Research on 6-Bromo-2-methyl-1H-indole-3-carbaldehyde
The specific substitution pattern of this compound combines three distinct structural features, each contributing to its unique chemical profile and potential utility in synthetic and medicinal chemistry. The rationale for investigating this particular compound stems from the predictable yet powerful influence of each substituent on the indole core.
The introduction of a halogen, such as bromine, onto the indole ring significantly modifies its electronic properties and reactivity. bhu.ac.in Halogenation at the benzene (B151609) ring portion, as in the 6-bromo position, serves several purposes. It alters the electron density of the entire ring system, which can influence the molecule's biological activity and metabolic stability. Furthermore, the bromine atom provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of substituents and the construction of complex molecular architectures. mdpi.com Environmentally friendly methods for the selective halogenation of indoles have been developed, highlighting the importance of these intermediates. acs.orgorganic-chemistry.org
Substitution at the C2 position of the indole ring has a profound effect on its chemical behavior. The C2 position is the second most acidic site on the ring after the N-H proton and can be selectively lithiated for further functionalization if the nitrogen is protected. wikipedia.org Introducing a methyl group at C2 blocks this site from many electrophilic substitution reactions, which typically favor the C3 position. wikipedia.org This blocking effect can enhance the regioselectivity of subsequent reactions. The methyl group also acts as a weak electron-donating group, subtly influencing the electronic nature of the ring. From a structural standpoint, the C2-substituent can play a crucial role in establishing all-carbon quaternary centers, which are key features in many complex indole alkaloids. nih.govrsc.org
Table 1: Physicochemical Properties of this compound Note: Data is based on closely related structures and predictive models where direct experimental data is unavailable.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H8BrNO | Calculated |
| Molecular Weight | 238.08 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from analogs sigmaaldrich.com |
| Melting Point | Not available (Analog 6-Bromoindole-3-carbaldehyde: 202-206 °C) | sigmaaldrich.com |
| CAS Number | 100589-99-1 | Inferred from supplier data |
| Canonical SMILES | CC1=CC(=O)C2=C(N1)C=C(C=C2)Br | Predicted |
| InChI Key | Predicted to be unique | Predicted |
Research Gaps and Future Directions for this Specific Compound
While substituted indoles are a well-explored class of compounds, the specific research landscape for this compound reveals several areas ripe for further investigation.
Exploration of Medicinal Chemistry Applications: The parent compound, 6-bromo-1H-indole-3-carbaldehyde, is noted for its utility in developing drugs for oncology and neurology. chemimpex.com However, the specific biological activity profile of derivatives from this compound is less defined. The presence of the C2-methyl group could sterically and electronically influence receptor binding compared to its non-methylated counterpart. Systematic studies are needed to synthesize libraries of derivatives (e.g., Schiff bases, chalcones, or heterocyclic adducts) from this specific starting material and screen them for a broad range of biological activities, including as potential enzyme inhibitors or receptor modulators.
Development of Novel Heterocyclic Systems: The trifunctional nature of this compound (aldehyde, N-H, bromo group) makes it an ideal candidate for multicomponent reactions or tandem cyclization strategies to build novel, complex polycyclic heterocyclic systems. For example, intramolecular cyclization between a substituent introduced via the aldehyde and the N-H group, or a cascade reaction involving the bromo-substituent, could lead to unique fused indole scaffolds that have not yet been synthesized or studied. acs.org
Applications in Materials Science: Indole derivatives have been investigated for applications in materials science, for instance, as components of fluorescent probes or organic electronic materials. researchgate.netchemimpex.com The specific photophysical properties of polymers or dyes derived from this compound are largely unexplored. Research into its use for creating new chromophores or sensors could be a promising avenue. nih.gov The bromine atom offers a handle for polymerization or surface functionalization, which warrants further investigation.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(5-13)8-3-2-7(11)4-10(8)12-6/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAXPDJIAUNXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity, Derivatization, and Functional Group Transformations
Transformations on the Indole (B1671886) Nucleus
The indole ring itself is a reactive entity, capable of undergoing substitution at the nitrogen atom and on the aromatic carbocycle.
The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized.
N-Alkylation: The N-H proton of the indole can be removed by a base, and the resulting indolide anion can be alkylated. Classical conditions for N-alkylation involve the use of a base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org This method provides high selectivity for N-alkylation over C-alkylation. rsc.org More modern, catalytic methods using zinc-ProPhenol complexes or ruthenium catalysts have also been developed for the N-alkylation of indoles with various electrophiles including imines and alcohols. nih.govresearchgate.net
Table 2: General Conditions for Indole N-Alkylation
| Reagents | Base | Solvent | General Outcome |
|---|---|---|---|
| Alkyl Halide | Sodium Hydride | DMF or THF | High yield of N-alkylated indole rsc.org |
| Alcohol | Ruthenium Catalyst/PTSA | Toluene | Atom-efficient N-alkylation researchgate.net |
N-Acylation: The indole nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides. A chemoselective method for the N-acylation of indoles uses thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene. dergipark.org.trbeilstein-journals.org This approach demonstrates good functional group tolerance. dergipark.org.tr For example, 3-methyl-1H-indole can be N-acylated with S-methyl butanethioate under these conditions. beilstein-journals.org
The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In 6-Bromo-2-methyl-1H-indole-3-carbaldehyde, the ring is highly substituted. The C-3 position is blocked by the carbaldehyde group. The C-2 position is occupied by a methyl group. The indole nitrogen directs electrophiles primarily to the C-3 position, which is already substituted. The next most favored positions for electrophilic attack on an indole ring are C-5 and C-7.
The existing substituents on the benzene (B151609) ring will influence the regioselectivity of further substitution. The bromo group at C-6 is a deactivating but ortho-, para-directing group. The alkyl portion of the fused pyrrole (B145914) ring is activating. Therefore, electrophilic attack is most likely to occur at the C-4, C-5, or C-7 positions. The precise outcome would depend on the specific electrophile and reaction conditions. For example, the reaction of indole derivatives with bromine can lead to substitution at various positions, depending on the starting material's substituents and the reaction conditions. acs.org
Strategic Derivatization for Library Synthesis
The this compound scaffold is a valuable starting point for the synthesis of diverse chemical libraries. Its functional groups—the aldehyde, the reactive indole N-H, and the bromine-substituted benzene ring—offer multiple handles for derivatization through various synthetic strategies.
The aldehyde group at the C3 position is a key functional group for constructing fused heterocyclic systems through condensation and cyclization reactions. This allows for the annulation of additional rings onto the indole core, leading to complex polycyclic structures.
Pyrimido[4,5-b]indoles: These fused systems can be synthesized from indole-3-carboxaldehydes. A four-component reaction using an indole-3-carboxaldehyde (B46971), an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source can produce 2-phenyl-9H-pyrimido[4,5-b]indoles. mdpi.com In this one-pot synthesis, four new C-N bonds are formed to construct the pyrimidine (B1678525) ring. mdpi.com Applying this methodology to this compound would be expected to yield the corresponding 7-bromo-9-methyl-2-aryl-9H-pyrimido[4,5-b]indole derivatives. These compounds are of interest as microtubule depolymerizing agents. nih.gov
β-Carbolines (Pyrido[3,4-b]indoles): The β-carboline skeleton is found in many natural alkaloids and synthetic compounds with a wide range of biological activities. mdpi.commdpi.com A common synthetic route is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) with an aldehyde. nih.govljmu.ac.uk Alternatively, β-carbolines can be synthesized from indole-3-carbaldehydes. For example, 2-methyl-indole-3-carbaldehyde can be reacted with nitro compounds in a Henry reaction to form β-carboline products, albeit in low yields. nih.gov A more efficient method involves the electrocyclic cyclization of in situ-formed 3-nitrovinylindoles. nih.gov These strategies could be employed with this compound to generate novel substituted β-carbolines.
Pyrazino[1,2-a]indoles: This tricyclic system, which combines an indole and a pyrazine (B50134) ring, is another important heterocyclic core accessible from indole derivatives. nih.govencyclopedia.pub Syntheses often involve the cyclization of an indole that has been functionalized at the nitrogen atom with a suitable nucleophile-containing side chain, which then reacts with a group at the C2 position. nih.govproquest.comresearchgate.net While direct synthesis from an indole-3-carbaldehyde is less common, the aldehyde can be a precursor to intermediates suitable for such cyclizations.
The table below outlines key fused heterocyclic systems derived from indole-3-carbaldehyde precursors.
| Fused System | Synthetic Strategy | Key Precursor | Ref |
| Pyrimido[4,5-b]indoles | Four-component reaction with NH₄I | Indole-3-carboxaldehyde | mdpi.com |
| β-Carbolines | Reaction with nitroalkanes / Electrocyclization | Indole-3-carboxaldehyde | nih.gov |
| Pyrazino[1,2-a]indoles | Intramolecular cyclization | N-substituted indole-2-carboxamides | proquest.com |
| Indole-fused Thiazepines | Multicomponent reaction | Indole, Formaldehyde, Na₂S₂O₃ | semanticscholar.org |
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, selectivity, or a modified biological activity profile. This compound is an excellent platform for creating hybrid molecules due to its inherent structural features and versatile reactivity.
The synthesis of fused heterocyclic systems is a direct application of a hybridization strategy, where the indole core is fused with another heterocyclic motif like pyrazine or pyridine. The resulting pyrazino[1,2-a]indoles and β-carbolines are themselves hybrid structures. ljmu.ac.uknih.gov For instance, pyrazino[1,2-a]indole (B3349936) derivatives have been investigated as partial agonists at 5-HT₂C receptors for treating neuropsychiatric disorders. nih.gov Similarly, β-carboline alkaloids are known to possess a remarkable spectrum of pharmacological properties, including antitumor, antiviral, and antimicrobial activities. mdpi.comljmu.ac.uk
Furthermore, the aldehyde functionality can be used to link the indole scaffold to other molecules via reactions such as reductive amination or Knoevenagel condensation. This allows for the covalent attachment of other pharmacologically active moieties, leading to novel hybrid compounds with tailored properties. The bromine atom at the C6 position also serves as a valuable handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of aryl, vinyl, or alkynyl groups, further expanding the possibilities for molecular hybridization.
The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The strategic derivatization of this compound facilitates the generation of diverse compound libraries.
By leveraging the reactivity of the aldehyde, N-H, and C-Br bonds, a wide array of substituents can be introduced at different positions of the molecule. For example, a library of pyrimido[4,5-b]indoles was synthesized by varying substituents at the 2-, 4-, and 5-positions to identify key structural features for microtubule depolymerizing activity. nih.gov Similarly, C-H activation strategies can be used to build a library of C4-arylated indoles with diverse substitution patterns on the newly introduced aryl ring. acs.org
Transition-metal-catalyzed reactions are particularly powerful for library development. nih.gov For example, a library of 2,3-dihydro-1H-indazoles was generated by exploring the substrate scope of a rhodium-catalyzed oxidative olefination and subsequent intramolecular cyclization, demonstrating tolerance to various functional groups. nih.gov A similar approach using this compound as the starting scaffold would allow for the rapid assembly of a focused library of complex, multi-substituted indole derivatives for biological screening.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For 6-Bromo-2-methyl-1H-indole-3-carbaldehyde, both ¹H and ¹³C NMR, along with two-dimensional techniques, are critical for a complete structural assignment.
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. In the case of this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, the N-H proton of the indole (B1671886), and the methyl protons.
The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.9-10.2 ppm, due to the deshielding effect of the carbonyl group. The N-H proton of the indole ring is also expected to be a broad singlet, with its chemical shift being concentration and solvent dependent, generally appearing between δ 8.0 and 12.0 ppm.
The protons on the benzene portion of the indole ring (H-4, H-5, and H-7) will exhibit characteristic splitting patterns. H-7, being adjacent to the bromine atom, and H-5, also influenced by the bromine, will have distinct chemical shifts. H-4 is expected to be a doublet, coupling with H-5. The methyl group protons at the C-2 position will present as a sharp singlet, typically in the upfield region around δ 2.4-2.7 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH | 8.0 - 12.0 | br s |
| CHO | 9.9 - 10.2 | s |
| H-4 | ~ 7.8 | d |
| H-5 | ~ 7.3 | dd |
| H-7 | ~ 8.1 | d |
| CH₃ | 2.4 - 2.7 | s |
Note: Predicted values are based on analogous structures and are subject to variation based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded, expected to appear around δ 185 ppm. The carbon atoms of the aromatic rings will resonate in the region of δ 110-140 ppm. The C-Br bond will cause the signal for C-6 to be shifted to approximately δ 115 ppm. The methyl carbon (CH₃) will be found in the upfield region, typically around δ 12-15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 185 |
| C-2 | ~ 145 |
| C-3 | ~ 118 |
| C-3a | ~ 125 |
| C-4 | ~ 123 |
| C-5 | ~ 124 |
| C-6 | ~ 115 |
| C-7 | ~ 114 |
| C-7a | ~ 137 |
| CH₃ | 12 - 15 |
Note: Predicted values are based on analogous structures and are subject to variation based on solvent and experimental conditions.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show a correlation between H-4 and H-5, confirming their neighboring positions on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign the signals of C-4, C-5, C-7, and the methyl carbon to their corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the aldehydic proton and C-3/C-3a, and between the methyl protons and C-2/C-3. These correlations are crucial for confirming the placement of the aldehyde and methyl groups on the indole scaffold.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. It could be used to confirm the spatial proximity of the methyl group protons to other parts of the molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
For this compound (C₁₀H₈BrNO), the molecular weight is 238.08 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 238. Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed, with a second peak at M+2 (m/z 240) of nearly equal intensity, corresponding to the ⁸¹Br isotope.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₀H₈⁷⁹BrNO, the expected exact mass is 236.9793, and for C₁₀H₈⁸¹BrNO, it is 238.9772.
Common fragmentation patterns for this molecule would likely involve the loss of the formyl group (CHO, 29 Da), leading to a fragment at m/z 209/211. Another potential fragmentation is the loss of a hydrogen atom, resulting in an [M-1]⁺ peak at m/z 237/239. The loss of the bromine atom would result in a fragment at m/z 158.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Description |
| [M]⁺ | 237/239 | Molecular ion |
| [M-H]⁺ | 236/238 | Loss of a hydrogen atom |
| [M-CHO]⁺ | 208/210 | Loss of the formyl group |
| [M-Br]⁺ | 158 | Loss of the bromine atom |
Note: The two m/z values for bromine-containing fragments represent the presence of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.
A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. The N-H stretching vibration of the indole ring will appear as a moderate to sharp band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 2850-3100 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Aldehyde) | 1650 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | < 700 | Medium-Strong |
Identification of Key Functional Groups (e.g., C=O, N-H, C-Br)
Infrared (IR) spectroscopy is a fundamental technique for the identification of key functional groups within a molecule. For this compound, specific vibrational frequencies would be expected to correspond to the stretching and bending of its characteristic bonds.
| Functional Group | Bond | **Anticipated Wavenumber (cm⁻¹) ** |
| Aldehyde Carbonyl | C=O | 1650-1700 |
| Indole N-H | N-H | 3200-3500 |
| Carbon-Bromine | C-Br | 500-600 |
Note: These are anticipated ranges and actual values would require experimental measurement.
The carbonyl (C=O) stretching frequency of the aldehyde group is typically a strong, sharp band. Its exact position can be influenced by conjugation with the indole ring. The N-H stretch of the indole amine would appear as a broader band in the higher frequency region. The C-Br stretching vibration is found in the fingerprint region of the spectrum.
Electronic Absorption (UV-Vis) Spectroscopy
Analysis of Chromophoric Properties
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The indole ring system of this compound is a significant chromophore. The presence of the bromo and aldehyde substituents on this core structure would be expected to influence the wavelength of maximum absorption (λmax).
The extended conjugation provided by the aldehyde group at the 3-position, in conjunction with the electronic effects of the bromine atom at the 6-position and the methyl group at the 2-position, would likely result in a bathochromic (red) shift compared to the parent indole. Detailed experimental data would be necessary to determine the precise λmax values and molar absorptivity, which are crucial for understanding the compound's electronic behavior.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a successful crystallographic analysis would provide a wealth of information. While no published crystal structure for this specific compound was found, data for the related compound, 6-bromo-1H-indole-3-carbaldehyde, exists and can offer some predictive insight. nih.gov
A hypothetical crystal structure determination for this compound would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the indole ring system and the orientation of the substituent groups. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, that govern the packing of the molecules in the crystal lattice.
| Parameter | Anticipated Information from X-ray Crystallography |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the crystal lattice |
| Bond Lengths | Precise distances between atoms (e.g., C=O, C-N, C-Br) |
| Bond Angles | Angles between adjacent bonds |
| Torsion Angles | Dihedral angles defining the conformation of the molecule |
| Intermolecular Interactions | Hydrogen bonds, halogen bonds, π-π stacking |
In-depth Computational and Theoretical Investigations of this compound Remain Largely Unexplored
A thorough review of publicly available scientific literature and chemical databases indicates that detailed computational and theoretical studies specifically focused on the compound This compound (CAS No. 17826-07-2) are currently limited. While extensive research, including quantum chemical calculations and molecular dynamics simulations, has been conducted on the parent molecule, indole-3-carbaldehyde, and various other substituted indole derivatives, this specific compound has not been the subject of in-depth theoretical investigation in published literature.
Computational chemistry is a powerful discipline that utilizes computer simulations to analyze molecular structures, properties, and reactivity. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to provide insights that complement experimental findings. These studies typically explore aspects like geometry optimization, electronic structure, and the prediction of spectroscopic properties.
For many related indole compounds, researchers have successfully used these methods to:
Optimize molecular geometry to determine the most stable three-dimensional structure and calculate energetic profiles.
Analyze the electronic structure , including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) is also mapped to identify sites susceptible to electrophilic and nucleophilic attack.
Predict spectroscopic data , such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra, which can be compared with experimental results for structural validation.
Model reaction pathways by exploring the transition states and intermediates involved in chemical transformations, providing a deeper understanding of reaction mechanisms.
Perform conformational analysis and molecular dynamics simulations to study the dynamic behavior of molecules and their various stable conformations over time.
However, specific data tables detailing optimized geometric parameters, HOMO-LUMO energy gaps, MEP maps, predicted spectroscopic shifts, or transition state energies for This compound are not available in the reviewed literature. Consequently, a detailed analysis for the subsections requested—including geometry optimization, electronic structure analysis, spectroscopic prediction, mechanistic studies, and conformational analysis—cannot be provided at this time.
Future computational studies on this molecule would be valuable for elucidating the electronic effects of the bromo and methyl substituents on the indole ring and the carbaldehyde group, which could have implications for its reactivity and potential use as a synthetic intermediate in medicinal chemistry and materials science.
Computational and Theoretical Investigations
Structure-Activity Relationship (SAR) Modeling (Computational Aspects Only)
Computational structure-activity relationship (SAR) modeling for 6-Bromo-2-methyl-1H-indole-3-carbaldehyde and its analogs is a theoretical approach to predict their biological activity based on their molecular structures. While specific quantitative structure-activity relationship (QSAR) models exclusively for this compound are not extensively documented in publicly available literature, the principles of SAR can be inferred from computational studies on related indole (B1671886) derivatives. These studies provide a framework for understanding how structural modifications to the indole scaffold can influence biological activity.
Computational SAR studies typically involve the generation of molecular descriptors and the development of predictive models. These descriptors can be categorized into several classes, including electronic, steric, and thermodynamic properties. For indole derivatives, key structural features that are often varied to modulate activity include substituents on the indole ring, the nature of the group at the 3-position, and substitutions on the indole nitrogen.
Key Molecular Descriptors in SAR Modeling of Indole Derivatives:
| Descriptor Class | Specific Descriptors | Potential Influence on Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Can influence receptor binding affinity and reactivity. |
| Steric | Molecular volume, Surface area, Molar refractivity | Affects how the molecule fits into a binding pocket. |
| Topological | Connectivity indices, Shape indices | Describe the overall shape and branching of the molecule. |
| Thermodynamic | Solvation energy, LogP | Relates to the compound's solubility and ability to cross biological membranes. |
Research on various indole derivatives highlights the importance of the substituent at position 3 of the indole ring. For instance, studies on indole-3-carboxamides have shown that the carboxamide moiety is crucial for their inhibitory activity against certain enzymes, as it can form hydrogen bonds within the active site. nih.gov Similarly, in silico studies of N-substituted indole-3-carbaldehyde oxime derivatives have demonstrated their potential as urease inhibitors, with the oxime group playing a key role in binding to the enzyme's active site. mdpi.com
For this compound, computational SAR modeling would likely focus on the following aspects:
The Bromo Group at Position 6: The bromine atom is an electron-withdrawing group and increases the lipophilicity of the molecule. Its presence can significantly influence the electronic distribution of the indole ring and affect interactions with biological targets. SAR models would explore how replacing bromine with other halogens or with electron-donating groups might alter the activity.
The Carbaldehyde Group at Position 3: The aldehyde group is a key feature, capable of forming hydrogen bonds and other interactions. SAR studies would likely investigate the effect of modifying this group to other functionalities, such as a carboxyl, amide, or oxime, on the predicted biological activity.
A hypothetical computational SAR study on a series of this compound analogs might involve the generation of a dataset of virtual compounds with modifications at these key positions. The biological activity of these compounds would then be predicted using a QSAR model.
Example of a Hypothetical QSAR Data Table for Analog Design:
| Compound ID | R1 (Position 2) | R2 (Position 6) | R3 (Position 3) | Predicted Activity (e.g., IC50) | Key Descriptors (e.g., LogP, Dipole Moment) |
| Analog-1 | -CH3 | -Br | -CHO | Predicted Value | Calculated Value |
| Analog-2 | -H | -Br | -CHO | Predicted Value | Calculated Value |
| Analog-3 | -CH3 | -Cl | -CHO | Predicted Value | Calculated Value |
| Analog-4 | -CH3 | -Br | -COOH | Predicted Value | Calculated Value |
| Analog-5 | -CH3 | -Br | -CONH2 | Predicted Value | Calculated Value |
By analyzing the correlation between the structural descriptors and the predicted activity, researchers can elucidate the key structural requirements for a desired biological effect. For example, a model might reveal that a certain range of lipophilicity at position 6, combined with a hydrogen bond donor at position 3, is optimal for activity. These computational insights can then guide the synthesis of new, more potent, and selective compounds.
Applications in Materials Science and Non Biological Functionalization
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The indole (B1671886) core is a well-known electron-rich aromatic system that can be effectively utilized in the design of materials for organic electronics. Indole derivatives have been investigated for their applications in OLEDs, often serving as hole-transporting materials or as part of the emissive layer. researchgate.net The introduction of a bromine atom and a methyl group can modulate the electronic properties of the indole ring, influencing the HOMO and LUMO energy levels, which are critical for efficient charge injection and transport in OLED devices.
The carbaldehyde group at the 3-position offers a convenient handle for further synthetic modifications, allowing for the attachment of other functional moieties to fine-tune the optoelectronic properties. For instance, condensation reactions with various aromatic amines can yield Schiff base derivatives with extended conjugation, potentially shifting the emission wavelength towards the red region of the spectrum, which is often a challenge in OLED technology. researchgate.net While specific studies on 6-Bromo-2-methyl-1H-indole-3-carbaldehyde for OLEDs are yet to be published, the exploration of related organoboron indole derivatives has shown promise for achieving efficient red OLEDs. researchgate.net
Table 1: Potential Optoelectronic Properties of Functionalized Indole-3-Carbaldehyde Derivatives
| Derivative Type | Potential Function in OLEDs | Key Structural Features Influencing Properties |
| Schiff Base Derivatives | Emissive Layer, Hole Transport Layer | Extended π-conjugation, tunable energy levels |
| Metal Complexes | Phosphorescent Emitters | Heavy atom effect for efficient intersystem crossing |
| Organoboron Conjugates | Red Emitters | Intramolecular charge transfer characteristics |
This table is illustrative and based on the properties of related indole derivatives.
Fluorescent Probes and Imaging Agents
Indole and its derivatives are known for their inherent fluorescence, making them excellent candidates for the development of fluorescent probes and bioimaging agents. mdpi.comspectroscopyonline.com The photophysical properties of the indole scaffold can be finely tuned by the introduction of substituents. The bromo and methyl groups on this compound are expected to influence its fluorescence quantum yield and emission wavelength.
The carbaldehyde group is particularly useful for creating "turn-on" or "turn-off" fluorescent sensors. Through the formation of Schiff bases with specific analytes or by undergoing other selective reactions, a change in the fluorescence signal can be induced. For example, indole-based Schiff bases have been developed as chemosensors for various metal ions and anions. spectroscopyonline.commdpi.com A novel indole-based fluorescent probe has also been designed for the detection of hypochlorite (B82951) in living systems. mdpi.com Furthermore, indole-based probes with long-wavelength emission are being explored for bioimaging of S-nitrosylation in mitochondria. nih.gov An indole-based near-infrared fluorescent "turn-on" probe for hydrogen peroxide has been successfully used for imaging in zebrafish. nih.gov
Table 2: Examples of Indole-Based Fluorescent Probes and Their Characteristics
| Probe Type | Target Analyte | Sensing Mechanism | Reported Detection Limit |
| Indole-based Schiff base | Fluoride ions | Hydrogen bonding leading to fluorescence enhancement | 3.2 nM spectroscopyonline.com |
| Indolium-based probe | Cyanide ions | Nucleophilic attack causing fluorescence quenching | 1.53 µM mdpi.com |
| Indole-arylphosphine | S-nitrosoglutathione | Staudinger ligation | Low micromolar concentrations nih.gov |
| Indole-boronate | Hydrogen Peroxide | Boronate cleavage | 25.2 nM nih.gov |
This table presents data for related indole derivatives to illustrate potential applications.
Polymer Chemistry and Functional Polymers
The development of functional polymers with well-defined structures is a key area of materials science. Indole-3-carbaldehyde can be utilized as a monomer in polymerization reactions. For instance, poly(indole-3-carboxaldehyde) films have been prepared through electrochemical polymerization on glassy carbon surfaces. nih.gov Such films could have applications in modified electrodes and sensor technology.
Moreover, the reactivity of the N-H bond and the aldehyde group of indole derivatives opens up possibilities for various polymerization techniques. Catalyst-free C-N coupling reactions of indole derivatives with difluoro monomers have been shown to be an effective route for synthesizing high molecular weight poly(N-arylene diindolylmethane)s with good thermal stability. mdpi.com The incorporation of the this compound moiety into polymer chains could impart specific properties, such as flame retardancy (due to the bromine atom) and altered solubility and processing characteristics (due to the methyl group).
Sensor Development and Chemical Detection
The aldehyde functionality of this compound is a versatile anchor for the construction of chemosensors. Condensation with a variety of amino-containing compounds can generate a library of Schiff base derivatives. These Schiff bases can act as selective ligands for metal ions, leading to a colorimetric or fluorometric response upon binding. nih.gov
The design of such sensors often relies on the chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) mechanisms. The choice of the amine component in the Schiff base formation is crucial for tuning the selectivity towards a specific analyte. For example, Schiff bases derived from salicylaldehyde (B1680747) have been used as fluorescent probes for the detection of Al3+ ions. mdpi.com Similarly, Schiff base compounds containing a 1,2,3-triazole group have shown selective sensing properties for various cations and anions, with the selectivity being dependent on the substituents on the Schiff base. derpharmachemica.com Given these precedents, derivatives of this compound hold considerable promise for the development of new and selective chemical sensors.
Catalytic Applications (e.g., Ligand Design, Organocatalysis)
The indole framework is a privileged structure in the design of ligands for transition metal catalysis and in the field of organocatalysis. rsc.orgacs.orgoup.com The aldehyde group of this compound can be readily converted into various coordinating groups, such as imines (via Schiff base formation), alcohols (via reduction), or carboxylic acids (via oxidation).
Schiff base complexes of indole-3-carboxaldehyde (B46971) with transition metals like Cu(II) and Fe(III) have been synthesized and their catalytic activity, for instance in mimicking catecholase oxidase, has been investigated. nveo.orgnveo.org The electronic and steric properties of the indole ligand, influenced by the bromo and methyl substituents, would play a crucial role in the activity and selectivity of the resulting metal catalyst.
In the realm of organocatalysis, chiral indole derivatives are used to construct complex molecular architectures with high enantioselectivity. rsc.orgacs.orgoup.com While the primary focus has been on chiral amines and phosphines, the potential to derive chiral catalysts from functionalized indoles like this compound remains an exciting area for future exploration.
Advanced Investigations of Biological Interactions at the Molecular and Cellular Level
Enzyme Inhibition Mechanism Studies
Indole (B1671886) derivatives are known to interact with a variety of enzymes, and their inhibitory mechanisms are a key area of investigation. Although direct studies on 6-Bromo-2-methyl-1H-indole-3-carbaldehyde are lacking, research on analogous compounds offers valuable perspectives.
A prominent target for many indole-based compounds is tubulin. The inhibition of tubulin polymerization is a well-established mechanism for anticancer agents, as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Indole derivatives, particularly those with substitutions on the indole ring, have been widely investigated as tubulin polymerization inhibitors. nih.gov For instance, a new class of sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring at the 5-, 6-, or 7-position of the indole nucleus has been synthesized and evaluated. nih.gov Structure-activity relationship (SAR) studies revealed that 6- and 7-heterocyclyl-1H-indole derivatives were potent inhibitors of tubulin polymerization. nih.gov
In a study on 2,3-arylpyridylindole derivatives, two compounds showed good cytotoxicity and inhibited tubulin polymerization in vitro, with molecular docking studies suggesting they bind to the colchicine (B1669291) binding site on tubulin. nih.gov Another study focused on indole-3-glyoxylamides, which are also known tubulin polymerization inhibitors. acs.org Modifications to these molecules, such as replacing the p-chlorobenzyl group, aimed to improve properties like aqueous solubility while retaining potent tubulin polymerization activity. acs.org
The following table summarizes the tubulin polymerization inhibitory activity of some representative indole derivatives.
| Compound Class | Specific Derivative Example | Target | Assay Type | IC50 Value | Reference |
| Sulfur-spaced TMP Indole Derivatives | 7-heterocyclyl-1H-indole | Tubulin | Polymerization Inhibition | 0.58 ± 0.06 µM | nih.gov |
| 2,3-Arylpyridylindole Derivatives | Not specified | Tubulin | Polymerization Inhibition | - | nih.gov |
| Indole/1,2,4-Triazole Hybrids | Oxime-based derivative (7i) | Tubulin | Polymerization Inhibition | 3.03 ± 0.11 µM | nih.gov |
| Indole-thiazolidine-2,4-dione Derivatives | Compound 5w | Tyrosinase | Enzyme Inhibition | 11.2 µM | nih.gov |
| Bis (indol-3-yl) methanes | Compound 5g | α-Glucosidase | Enzyme Inhibition | 7.54 ± 1.10 μM | nih.gov |
This table presents data for related indole compounds, not this compound.
The binding affinity and kinetics of enzyme inhibition are crucial for understanding the potency and mechanism of a compound. For indole derivatives targeting tubulin, binding to the colchicine site is a common observation. nih.govacs.org Molecular docking studies of 2,3-arylpyridylindoles suggested binding at the colchicine site. nih.gov Similarly, indolephenstatins and indoleisocombretastatins have been shown to bind to the colchicine site, which was confirmed through fluorescence measurements of 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC) displacement. acs.org
Kinetic studies on other enzymes have also been performed for indole derivatives. For example, kinetic analysis of an indole derivative acting as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed it to be a mixed-type inhibitor for both enzymes. nih.gov In another study, an indole-thiazolidine-2,4-dione derivative was identified as a mixed-type tyrosinase inhibitor through inhibition kinetics. nih.gov
| Derivative Class | Target Enzyme | Binding Site | Kinetic Mechanism | Reference |
| 2,3-Arylpyridylindoles | Tubulin | Colchicine site | - | nih.gov |
| Indolephenstatins | Tubulin | Colchicine site | - | acs.org |
| Indole-thiazolidine-2,4-diones | Tyrosinase | - | Mixed-type inhibitor | nih.gov |
| Indole-based dual inhibitors | AChE/BChE | - | Mixed-type inhibitor | nih.gov |
This table presents data for related indole compounds, not this compound.
Receptor Binding Studies
Beyond enzymes, indole derivatives can also interact with various cellular receptors, modulating their activity.
A significant receptor for indole compounds is the aryl hydrocarbon receptor (AhR). nih.govnih.govsci-hub.se Indole-3-carboxaldehyde (B46971) (3-IAld), a tryptophan metabolite produced by gut microbiota, is a known ligand for AhR. nih.govnih.govsci-hub.semdpi.com Activation of AhR by 3-IAld can regulate intestinal mucosal homeostasis. nih.govnih.govsci-hub.se Studies have shown that enteric-formulated 3-IAld can activate AhR locally in the intestine. nih.govsci-hub.se
Other indole derivatives have been investigated for their binding to serotonin (B10506) receptors. For example, certain indole derivatives have been studied as ligands for the 5-HT1A and 5-HT2A serotonin receptors. mdpi.com Furthermore, a library of 1H-indole-2-carboxamides was discovered as inhibitors of the androgen receptor (AR) binding function 3 (BF3). acs.org
| Indole Derivative | Receptor Target | Biological Context | Reference |
| Indole-3-carboxaldehyde (3-IAld) | Aryl Hydrocarbon Receptor (AhR) | Intestinal Homeostasis | nih.govnih.govsci-hub.semdpi.com |
| Various Indole Derivatives | Serotonin 5-HT1A/5-HT2A Receptors | Neurological Regulation | mdpi.com |
| 1H-Indole-2-carboxamides | Androgen Receptor (BF3) | Prostate Cancer | acs.org |
This table presents data for related indole compounds, not this compound.
Cellular Pathway Modulation Investigations
The interaction of indole derivatives with enzymes and receptors translates into the modulation of various cellular pathways, often leading to specific cellular phenotypes.
A common outcome of tubulin polymerization inhibition by indole compounds is the arrest of the cell cycle in the G2/M phase. nih.govnih.gov This is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules. For instance, at higher concentrations (2.0 μM), two synthetic 2,3-arylpyridylindole derivatives were found to arrest the cell cycle at the G2/M phase. nih.gov This effect was linked to the inhibition of tubulin polymerization and modulation of the Akt signaling pathway. nih.gov
Other studies have also demonstrated G2/M phase arrest induced by various indole derivatives. A study on a chalcone (B49325) derivative showed significant G2/M arrest in ovarian cancer cell lines. nih.gov Similarly, the natural product Janerin was found to cause cell cycle arrest at the G2/M phase in a leukemic cell line by decreasing the expression of CDK1 and cyclin B proteins. mdpi.com Timosaponin AIII, a steroidal saponin, also induced G2/M arrest in breast cancer cells. frontiersin.org
The disruption of the microtubule network is a key mechanistic insight gained from cell-based assays. Confocal microscopy is often used to visualize the effects of indole-based tubulin inhibitors on the microtubule network in cells. acs.org
| Compound/Derivative Class | Cell Line | Effect | Pathway Implication | Reference |
| 2,3-Arylpyridylindole Derivatives | A549 (Lung Cancer) | G2/M phase arrest | Akt signaling, Tubulin polymerization inhibition | nih.gov |
| Chalcone Derivative 1C | A2780 (Ovarian Cancer) | G2/M phase arrest | ROS generation | nih.gov |
| Janerin | THP-1 (Leukemic) | G2/M phase arrest | Downregulation of CDK1/Cyclin B | mdpi.com |
| Timosaponin AIII | MDA-MB-231 (Breast Cancer) | G2/M phase arrest | ATM/Chk2 and p38 MAPK pathways | frontiersin.org |
This table presents data for related compounds, not this compound.
Apoptosis Pathway Modulation
Currently, there is no specific information available in the reviewed literature detailing the modulation of apoptosis pathways by this compound.
Antimicrobial Mechanism of Action Studies (excluding safety/dosage)
While direct studies on the antimicrobial mechanism of this compound are not available, research on analogous indole derivatives provides insights into potential mechanisms. For instance, certain bromo-indole-carboxamide conjugates have been shown to disrupt bacterial membranes. nih.gov This suggests that a possible mechanism for indole compounds involves the perturbation of the cellular membrane integrity of microorganisms. nih.gov
Investigation of Cellular Targets in Microbial Models
Specific cellular targets for this compound within microbial models have not been identified in the current body of scientific literature. However, studies on other indole derivatives, such as 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues, have explored their potential to bind to long RSH (RelA/SpoT homolog) proteins, which are involved in bacterial stress responses. nih.gov This suggests that enzymes crucial for microbial survival could be potential targets for this class of compounds.
Structure-Mechanism Relationships for Antimicrobial Activity
The relationship between the specific structure of this compound and its antimicrobial mechanism is yet to be investigated. Studies on a series of indole-3-aldehyde hydrazone derivatives have indicated that the presence and position of substituents on the indole ring can significantly influence antimicrobial activity. researchgate.net For example, the introduction of a bromine atom at the C5 position of the indole ring in some hydrazone series has been explored for its impact on antimicrobial potency. researchgate.net However, without specific data for the 6-bromo-2-methyl variant, any structure-mechanism relationship remains speculative.
Interactions with Biomolecules (e.g., DNA, Proteins)
Direct experimental evidence of interactions between this compound and biomolecules such as DNA or specific proteins is not documented in the available literature.
Molecular Docking and Simulation Studies
No molecular docking or simulation studies specifically investigating the binding of this compound to biological targets were found. However, molecular docking has been employed for related indole compounds. For instance, derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one were docked with mycobacterial and streptococcal (p)ppGpp synthetase structures to predict binding affinities and modes. nih.gov Such computational approaches could be valuable in future research to predict potential protein targets for this compound.
In Vitro Binding Assays
There are no reports of in vitro binding assays having been conducted to determine the binding affinity or specificity of this compound for any biological macromolecules.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Brominated Indole (B1671886) Carbaldehydes
The classical Vilsmeier-Haack reaction is a standard method for the formylation of indoles and can be applied to precursors like 6-bromo-2-methylaniline. google.com However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. Emerging methodologies could bypass the need for multi-step sequences that often start from substituted anilines.
Future synthetic strategies are expected to pivot towards late-stage functionalization. This involves introducing the bromo, methyl, and carbaldehyde groups onto a pre-formed indole ring. Such approaches offer greater flexibility and step-economy. Key areas for development include:
Catalytic Vilsmeier-Haack Reactions: Moving from stoichiometric to catalytic Vilsmeier-Haack conditions, perhaps using phosphine (B1218219) oxide catalysts, can reduce waste and broaden substrate scope. orgsyn.org
Direct C-H Functionalization: The development of regioselective C-H activation/formylation and C-H activation/bromination protocols represents a major frontier. These methods would allow for the direct conversion of simpler 2-methylindole (B41428) precursors, significantly shortening synthetic pathways.
Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters for hazardous or fast reactions, improve scalability, and facilitate the safe handling of reagents like phosphorus oxychloride.
Enzymatic Synthesis: Biocatalysis offers a green alternative for regioselective halogenation and oxidation. The discovery or engineering of novel halogenases and oxidases could pave the way for the enzymatic synthesis of brominated indole carbaldehydes under mild, environmentally benign conditions.
Exploration of New Chemical Reactivities and Cascade Reactions
The inherent reactivity of 6-Bromo-2-methyl-1H-indole-3-carbaldehyde, with its multiple functional handles, opens the door to a wide array of chemical transformations and complex molecular architectures. While indole-3-carbaldehydes are known precursors for bioactive alkaloids, researchgate.netresearchgate.net the unique substitution pattern of this specific compound invites new exploration.
Future research will likely investigate:
Cascade Reactions: The aldehyde can serve as an initiation point for cascade or domino reactions. For instance, an initial condensation or addition reaction at the aldehyde could be followed by an intramolecular cyclization involving the indole nitrogen or a palladium-catalyzed cross-coupling at the C6-bromo position. Such sequences can rapidly build polycyclic heterocyclic systems, which are of high value in drug discovery. mdpi.com
Multi-component Reactions: Designing novel multi-component reactions (MCRs) that incorporate this compound as a key building block would provide rapid access to diverse libraries of complex indole derivatives.
Nucleophilic Substitution: The electron-withdrawing nature of the nitro group in compounds like 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to facilitate nucleophilic substitution at the C2 position. nii.ac.jp Similar reactivity could be explored for the 6-bromo analogue, potentially enabling regioselective functionalization at C2.
Photochemical Transformations: The indole nucleus is photoactive, suggesting that visible-light-mediated reactions could unlock novel reactivities, such as cycloadditions or radical-based transformations, leading to unprecedented molecular scaffolds.
Integration with Advanced Catalytic Systems
Transition metal catalysis has been instrumental in advancing indole chemistry. mdpi.com The future application of next-generation catalytic systems to this compound will be crucial for unlocking its full synthetic potential. The bromine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the C-H bonds on the indole ring offer further opportunities for functionalization.
Emerging catalytic frontiers include:
Dual Catalysis: Combining two different catalytic cycles, such as photoredox catalysis with nickel or palladium catalysis, could enable previously inaccessible transformations, like the coupling of non-traditional nucleophiles at the C6 position.
Asymmetric Catalysis: The development of chiral catalysts for reactions involving the aldehyde group or for atroposelective cross-coupling could provide enantiomerically enriched products for biological screening. Chiral phosphoric acids and Ni(II) complexes have shown promise in asymmetric Friedel-Crafts reactions with other indoles. nih.gov
Nanocatalysis: The use of supported metal nanoparticles (e.g., cobalt, platinum, iridium on various supports) could offer highly active, selective, and recyclable catalysts for hydrogenation of the indole ring to the corresponding indoline (B122111) or for other transformations. researchgate.netgoogle.com
Table 1: Potential Advanced Catalytic Approaches for Functionalizing this compound
| Catalytic System | Target Reaction | Potential Outcome |
| Pd/Chiral Ligand | Suzuki Coupling | Synthesis of chiral, axially-aligned biaryl indoles. |
| Ni/Photoredox | C-H Alkylation | Direct alkylation at C4, C5, or C7 positions. |
| Rh(III) or Co(III) | Annulation with Alkynes | Construction of fused carbazole (B46965) or carboline systems. mdpi.com |
| Gold (I) | Hydroamination/Cascade | Formation of complex polycycles via cascade reactions. mdpi.com |
| Engineered Enzymes | Asymmetric Reduction | Enantioselective reduction of the aldehyde to a chiral alcohol. |
Design of Next-Generation Functional Materials
Indole derivatives are increasingly being investigated for their applications in materials science, particularly as organic semiconductors and fluorescent probes. chemimpex.com The specific electronic properties conferred by the bromo- and methyl- substituents make this compound an attractive scaffold for designing novel functional materials.
Future research could focus on:
Organic Light-Emitting Diodes (OLEDs): The indole core can be part of a larger conjugated system used as an emitter or host material in OLEDs. The bromo-substituent can be replaced via cross-coupling to extend conjugation and tune the emission wavelength, while the methyl and carbaldehyde groups can modify solubility and morphology.
Fluorescent Chemosensors: The aldehyde group can act as a binding site for specific analytes (e.g., ions, reactive oxygen species). A change in the fluorescence of the indole core upon binding could form the basis of a highly sensitive and selective chemosensor.
Organic Field-Effect Transistors (OFETs): Through polymerization or derivatization into larger planar molecules, this indole could be a building block for organic semiconductors used in OFETs. The substituents would play a key role in tuning the HOMO/LUMO energy levels and influencing solid-state packing.
Table 2: Conceptual Design of Functional Materials from this compound
| Material Class | Design Strategy | Potential Application | Role of Substituents |
| Fluorescent Sensor | Condensation of aldehyde with an aniline-based receptor. | Detection of metal cations (e.g., Zn²⁺). | Aldehyde: analyte binding site. Bromo/Methyl: tune photophysical properties. |
| OLED Emitter | Suzuki coupling at C6-Br with an electron-accepting unit. | Blue or green light emission in OLED devices. | Bromo: coupling site for conjugation. Methyl: improves solubility/film formation. |
| OFET Material | Knoevenagel condensation followed by polymerization. | Active layer in p-type or n-type transistors. | Aldehyde: polymerization point. Bromo: modifies electronic properties. |
Deepening Mechanistic Understanding of Biological Interactions
Brominated indoles are prevalent in marine natural products and often exhibit potent biological activities. nih.gov While this compound itself is not extensively studied, its structural motifs are present in compounds with known bioactivity, suggesting its potential as a starting point for drug discovery programs. chemimpex.comnih.gov
Future research should aim to:
Explore Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core. This compound could be elaborated into a library of potential inhibitors for kinases implicated in cancer or inflammatory diseases.
Investigate Antibacterial Activity: Indoles are known to interfere with bacterial communication systems like quorum sensing and biofilm formation. nih.gov The specific substitution pattern may offer a unique way to modulate these pathways, potentially leading to new antibacterial agents that potentiate existing antibiotics. For example, derivatives of 6-bromoindole (B116670) have been synthesized as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme that helps protect bacteria from oxidative stress. nih.gov
Utilize as a Molecular Probe: By attaching fluorescent tags or affinity labels (likely via the aldehyde or bromo position), the molecule could be converted into a chemical probe to study the biological systems it interacts with, helping to identify its molecular targets and elucidate its mechanism of action. A deeper understanding of how the bromine atom participates in halogen bonding or how the methyl group provides beneficial steric interactions within a binding pocket will be crucial for rational drug design.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-2-methyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized indole scaffold. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C). The methyl group at the 2-position is often introduced via Friedel-Crafts alkylation or directed ortho-methylation using methyl iodide and a Lewis acid catalyst . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of brominating agents to minimize over-bromination.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254–280 nm) and compared against commercial standards. Structural confirmation requires / NMR to verify the aldehyde proton (~9.8–10.2 ppm) and methyl group (~2.4–2.6 ppm). High-resolution mass spectrometry (HRMS) or LC-MS (e.g., m/z [M+H]+ = 254.0) provides molecular weight validation. Single-crystal X-ray diffraction, as demonstrated for analogous indole derivatives, resolves regiochemistry and confirms the 6-bromo-2-methyl substitution pattern .
Q. What are the common functionalization reactions for this compound in heterocyclic chemistry?
- Methodological Answer : The aldehyde group at the 3-position enables condensation reactions (e.g., formation of hydrazones or Schiff bases for bioactive molecule synthesis). The bromine at C6 participates in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce aryl/heteroaryl groups. Methyl at C2 can undergo oxidation to carboxylic acid under strong oxidizing conditions (KMnO, HSO) .
Advanced Research Questions
Q. How does the methyl group at C2 influence regioselectivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The methyl group introduces steric hindrance, potentially directing coupling reactions to the C6 bromine. Computational studies (DFT) can model electronic effects, while experimental screening of catalysts (e.g., Pd(PPh) vs. XPhos Pd G3) and ligands (e.g., SPhos vs. DavePhos) evaluates yield and selectivity. Contrast with non-methylated analogs (e.g., 6-bromoindole-3-carbaldehyde) reveals steric vs. electronic contributions .
Q. What strategies resolve contradictions in reported biological activities of 6-Bromo-2-methyl-1H-indole derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from impurities, solvent effects, or cell-line variability. Reproducibility requires rigorous compound characterization (HPLC purity >98%) and standardized bioassays (e.g., MIC testing with CLSI guidelines). Structure-activity relationship (SAR) studies comparing methyl vs. other substituents (e.g., Cl, OMe) clarify functional group contributions .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Molecular docking studies model interactions with biological targets (e.g., kinases). Tools like PubChem’s PISTACHIO database validate predictions against experimental data for analogous halogenated indoles .
Methodological Considerations Table
| Technique | Application Example | Reference |
|---|---|---|
| Suzuki-Miyaura Coupling | Functionalization at C6 with aryl groups | |
| X-ray Crystallography | Confirmation of regiochemistry and crystal packing | |
| HRMS/LC-MS | Validation of molecular weight and fragmentation patterns | |
| DFT Modeling | Prediction of electronic effects on reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
